molecular formula C11H12O4 B12521775 Benzyl ethyl oxalate

Benzyl ethyl oxalate

Cat. No.: B12521775
M. Wt: 208.21 g/mol
InChI Key: GVVQPFKWCFSOME-UHFFFAOYSA-N
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Description

Benzyl ethyl oxalate is an organic compound that belongs to the class of oxalate esters It is characterized by the presence of both benzyl and ethyl groups attached to the oxalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl ethyl oxalate can be synthesized through the esterification of oxalic acid with benzyl alcohol and ethyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl ethyl oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or ethyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Benzyl oxalic acid and ethyl oxalic acid.

    Reduction: Benzyl alcohol and ethyl alcohol.

    Substitution: Various substituted oxalates depending on the nucleophile used.

Scientific Research Applications

Benzyl ethyl oxalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of benzyl ethyl oxalate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bonds, releasing benzyl alcohol and ethyl alcohol. These products can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • Benzyl oxalate
  • Ethyl oxalate
  • Methyl ethyl oxalate

Comparison: Benzyl ethyl oxalate is unique due to the presence of both benzyl and ethyl groups, which confer distinct reactivity and properties compared to its analogs For instance, benzyl oxalate lacks the ethyl group, while ethyl oxalate lacks the benzyl group

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-O-benzyl 1-O-ethyl oxalate

InChI

InChI=1S/C11H12O4/c1-2-14-10(12)11(13)15-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

GVVQPFKWCFSOME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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